molecular formula C28H21N3O3 B2680533 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 892362-25-3

2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2680533
CAS No.: 892362-25-3
M. Wt: 447.494
InChI Key: JLMLOTCDVHBZRW-UHFFFAOYSA-N
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Description

2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide typically involves the condensation of 2-aminobenzamide with benzaldehyde to form the quinazolinone core. This intermediate is then reacted with 4-phenoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the phenyl groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce halogens, alkyl groups, or other substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These might include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-(2-oxo-4-phenylquinazolin-3(4H)-yl)acetamide
  • 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-3-yl)-N-phenylacetamide

Uniqueness

What sets 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide apart is its specific substitution pattern and the presence of the phenoxyphenyl group, which may confer unique biological activities and chemical properties compared to other quinazolinone derivatives.

Biological Activity

The compound 2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N3O2C_{25}H_{23}N_{3}O_{2}, indicating a complex structure that includes a quinazoline ring and an acetamide functional group. The presence of these moieties contributes to its potential interactions with biological targets.

Biological Activities

Quinazoline derivatives have been extensively studied for various biological activities, including:

  • Anticancer Activity : Research indicates that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : Some studies report that quinazoline derivatives possess antibacterial and antifungal activities, making them useful in developing new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival, such as kinases .
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to cell growth and apoptosis .
  • Reactive Oxygen Species (ROS) Regulation : By modulating oxidative stress levels within cells, the compound may help in reducing cellular damage associated with chronic diseases .

Case Studies

Several studies have highlighted the biological activity of similar quinazoline derivatives:

  • Anticancer Activity Study : A derivative similar to the target compound was tested against multiple cancer cell lines. It showed IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Anti-inflammatory Study : Research demonstrated that a related quinazoline derivative significantly reduced edema in animal models of inflammation when administered at therapeutic doses .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of a series of quinazoline compounds against Gram-positive and Gram-negative bacteria, revealing promising results for potential antibiotic development .

Data Table

Here is a summary table comparing various quinazoline derivatives and their reported biological activities:

Compound NameStructure FeaturesNotable Activities
2-(2-oxo-4-phenylquinazolin)acetamideQuinazoline core with acetamideAnticancer activity
N-(4-methylphenyl)-2-(4-hydroxyquinazolin)acetamideMethyl substitution on phenylAntibacterial activity
N-(3-chlorophenyl)-2-(4-methoxyquinazolin)acetamideChloro and methoxy substituentsAnticancer properties
N-(4-fluorophenyl)-3-(3-pyridyl)quinazolineDifferent substitution patternInhibitor of specific kinases

Properties

IUPAC Name

2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O3/c32-26(29-21-15-17-23(18-16-21)34-22-11-5-2-6-12-22)19-31-25-14-8-7-13-24(25)27(30-28(31)33)20-9-3-1-4-10-20/h1-18H,19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMLOTCDVHBZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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